

Spectroscopic data (NMR, IR, MS) of 2-(3-Chlorophenoxy)ethylamine

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Compound of Interest

Compound Name: 2-(3-Chlorophenoxy)ethylamine

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An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Chlorophenoxy)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of **2-(3-Chlorophenoxy)ethylamine**. In the dynamic landscape of chemical research and drug development, unequivocal structural confirmation of novel or sparsely documented compounds is paramount. As experimental spectral data for **2-(3-Chlorophenoxy)ethylamine** is not widely available in public repositories, this document adopts a predictive and methodological approach, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We present the expected spectroscopic signatures of the molecule and provide detailed, field-proven protocols for data acquisition and interpretation. This guide is designed to serve as a practical reference for scientists engaged in the synthesis, quality control, or analysis of this compound and its structural analogs, ensuring a high standard of scientific integrity and analytical rigor.

Introduction: The Imperative for Rigorous Characterization

2-(3-Chlorophenoxy)ethylamine belongs to the phenoxyethylamine class of compounds, which are significant structural motifs in medicinal chemistry and materials science. Its utility as a synthetic intermediate or a potential bioactive agent necessitates a robust and validated analytical profile to confirm its identity, purity, and stability. Spectroscopic techniques are the cornerstone of this process, providing an unambiguous "fingerprint" of the molecule's structure.

This guide moves beyond a simple listing of data. As a senior application scientist, the goal is to elucidate the causality behind the expected spectral features and the experimental choices made to observe them. We will explore how the interplay of the aromatic ring, the chloro-substituent, the ether linkage, and the primary amine function dictates the outcome of each spectroscopic measurement.

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the atoms of **2-(3-Chlorophenoxy)ethylamine** are numbered as shown below. This convention will be used throughout the guide for spectral assignments.

Chemical Structure:

- Molecular Formula: C₈H₁₀ClNO
- Molecular Weight: 171.62 g/mol
- CAS Number: 6488-00-2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integrations, we can map the precise connectivity of the atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the oxygen atom, and the electron-donating nature of the amine.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Labeled Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale for Prediction
H2	~7.20	t	1H	Ortho to chlorine, meta to the ether. Appears as a triplet due to coupling with H3 and H6.
H3	~6.90	dd	1H	Para to chlorine, ortho to the ether. Split by H2 and H4.
H4	~6.80	t	1H	Meta to chlorine, ortho to the ether. Appears as a triplet due to coupling with H3 and H5.
H5	~7.15	dd	1H	Meta to both chlorine and the ether. Split by H4 and H6.
H7 (-O-CH ₂ -)	~4.10	t	2H	Deshielded by the adjacent oxygen atom. Appears as a triplet due to coupling with H8.
H8 (-CH ₂ -N-)	~3.15	t	2H	Less deshielded than H7. Appears as a triplet due to coupling with H7.

| -NH₂ | ~1.50 | br s | 2H | A broad singlet due to rapid proton exchange and quadrupole broadening from the nitrogen atom. Its position is highly dependent on concentration and solvent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Labeled Carbon	Predicted Chemical Shift (δ, ppm)	Rationale for Prediction
C1	~158.5	Aromatic carbon attached to oxygen (ipso-carbon), highly deshielded.
C2	~135.0	Aromatic carbon attached to chlorine (ipso-carbon).
C3	~121.0	Aromatic CH, ortho to the ether group.
C4	~130.5	Aromatic CH, para to the ether group.
C5	~115.0	Aromatic CH, ortho to the ether group.
C6	~113.0	Aromatic CH, para to the chlorine atom.
C7 (-O-CH ₂ -)	~67.0	Aliphatic carbon attached to oxygen, deshielded.

| C8 (-CH₂-N-) | ~41.5 | Aliphatic carbon attached to nitrogen. |

Experimental Protocol for NMR Data Acquisition

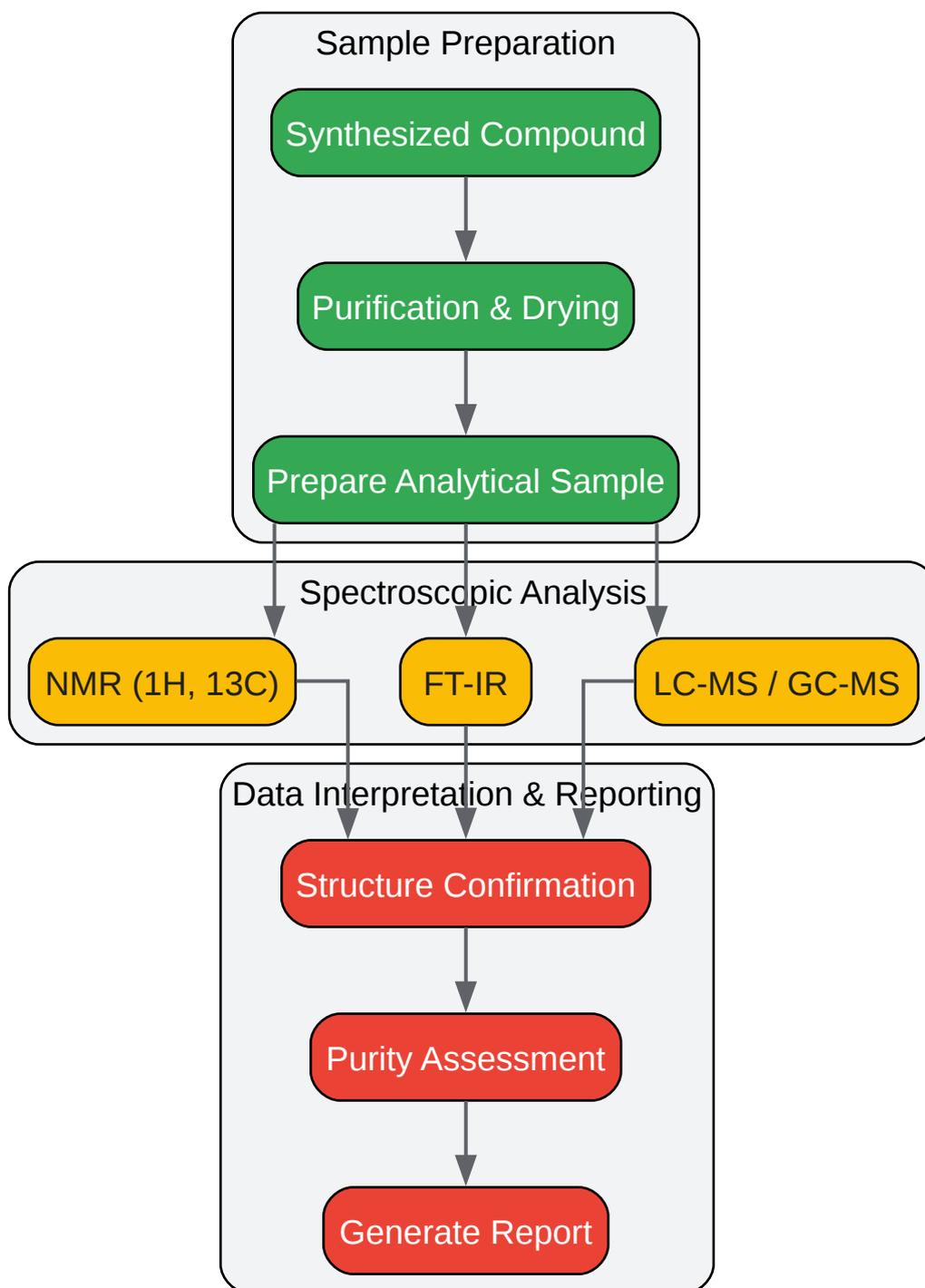
The following protocol ensures high-quality, reproducible NMR data for structural confirmation.

- Sample Preparation:
 - Accurately weigh approximately 10-15 mg of **2-(3-Chlorophenoxy)ethylamine**.
 - Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl_3). CDCl_3 is chosen for its excellent solubilizing power for a broad range of organic compounds and its single, easily identifiable solvent peak at ~7.26 ppm.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (500 MHz Spectrometer):
 - Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse proton spectrum.
 - Use a 30-degree pulse angle to ensure a short relaxation delay can be used without saturating the signals.
 - Set the spectral width to cover a range from -1 to 12 ppm.
 - Acquire 16 scans, with a relaxation delay of 2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.

- Set the spectral width from 0 to 200 ppm.
- Acquire at least 1024 scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase correct the spectra manually.
 - Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum by setting the CDCl_3 triplet to 77.16 ppm.
 - Integrate the peaks in the ^1H spectrum.

Visualization: Analytical Workflow

The following diagram illustrates the logical workflow for a comprehensive spectroscopic analysis.



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Caption: Workflow for Spectroscopic Characterization.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing rapid and reliable confirmation of their presence in the molecule.

Predicted IR Absorption Bands

The spectrum of **2-(3-Chlorophenoxy)ethylamine** is expected to be rich with characteristic peaks corresponding to its amine, ether, and chloro-aromatic functionalities.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group & Vibration	Intensity	Notes
3400-3300	N-H Stretch (Amine)	Medium, Doublet	The presence of a doublet is characteristic of a primary (-NH₂) amine, corresponding to symmetric and asymmetric stretching.[1]
3100-3000	C-H Stretch (Aromatic)	Medium	Indicates the sp ² C-H bonds of the benzene ring.
2960-2850	C-H Stretch (Aliphatic)	Medium	Indicates the sp ³ C-H bonds of the ethyl chain.
~1600, ~1475	C=C Stretch (Aromatic)	Strong, Multiple	These two sharp bands are highly characteristic of the benzene ring skeleton.[2]
1250-1200	C-O Stretch (Aryl Ether, Asymmetric)	Strong	A very prominent peak indicating the aryl-O-alkyl ether linkage.[3]
1100-1000	C-N Stretch (Aliphatic Amine)	Medium	Confirms the presence of the C-N bond.[3]
880-750	C-H Bend (Aromatic, Out-of-Plane)	Strong	The exact position is diagnostic of the substitution pattern. For 1,3-disubstitution, strong bands are

Wavenumber (cm ⁻¹)	Functional Group & Vibration	Intensity	Notes
			expected in this region.[4]

| 780-700 | C-Cl Stretch | Strong | Characteristic absorption for the carbon-chlorine bond. |

Experimental Protocol for IR Data Acquisition

- Methodology: Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation.
- Sample Preparation: Place one drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal (typically diamond or germanium).
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.
 - Place the sample on the crystal and apply pressure using the anvil to ensure good contact.
 - Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
 - Co-add 32 scans to achieve an excellent signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Predicted Mass Spectrum and Fragmentation

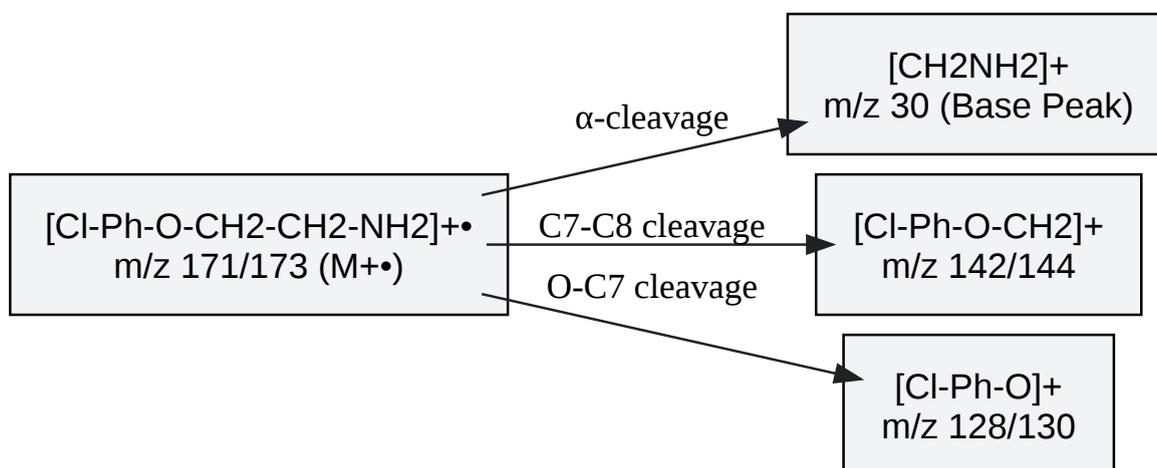
Electron Ionization (EI) is a common technique that induces reproducible fragmentation. The key predicted ions are detailed below.

Table 4: Predicted Key Ions and Fragmentation Pathways (EI-MS)

m/z Value	Proposed Fragment	Pathway
171/173	$[\text{C}_8\text{H}_{10}\text{ClNO}]^{+\bullet}$ (Molecular Ion, $\text{M}^{+\bullet}$)	The intact molecule minus one electron. The M+2 peak at m/z 173 will have ~1/3 the intensity of the $\text{M}^{+\bullet}$ peak due to the natural abundance of the ^{37}Cl isotope.
142/144	$[\text{ClC}_6\text{H}_4\text{OCH}_2]^+$	Cleavage of the C-C bond between C7 and C8.
128/130	$[\text{ClC}_6\text{H}_4\text{O}]^+$	Cleavage of the O-C7 bond.

| 30 | $[\text{CH}_2\text{NH}_2]^+$ | Alpha-cleavage, a very common and favorable fragmentation for primary amines. This is often the base peak. |

Visualization: Predicted MS Fragmentation



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Caption: Predicted Major MS Fragmentation Pathways.

Experimental Protocol for MS Data Acquisition

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source is ideal for this volatile, thermally stable compound.
- Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- GC Conditions:
 - Injector: 250 °C, split mode (e.g., 50:1).
 - Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 25 to 300.

Integrated Spectroscopic Analysis

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of all data points to build an irrefutable case for the structure.

- MS confirms the molecular weight (171 g/mol) and the presence of one chlorine atom (from the M/M+2 isotope pattern).

- IR confirms the presence of the key functional groups: a primary amine (doublet ~ 3350 cm^{-1}), an aryl ether (~ 1250 cm^{-1}), and a chloro-aromatic ring.
- ^{13}C NMR confirms the number of unique carbon environments (8 predicted) and their electronic nature (4 aromatic CH, 2 aromatic quaternary, 2 aliphatic).
- ^1H NMR provides the final, detailed piece of the puzzle. It confirms the 1,3-substitution pattern on the aromatic ring and the precise connectivity of the $-\text{O}-\text{CH}_2-\text{CH}_2-\text{NH}_2$ chain through the observed triplet-triplet splitting pattern. The integration values (4 aromatic H, 2+2 aliphatic H, 2 amine H) match the molecular formula derived from MS.

Together, these predicted datasets form a unique and self-consistent profile that would unequivocally confirm the structure of **2-(3-Chlorophenoxy)ethylamine**.

Conclusion

This guide has established a predictive spectroscopic profile for **2-(3-Chlorophenoxy)ethylamine** and provided robust, detailed methodologies for its empirical validation. By understanding the expected NMR shifts and multiplicities, the characteristic IR vibrations, and the logical fragmentation pathways in mass spectrometry, researchers are well-equipped to confirm the synthesis of this target molecule with a high degree of confidence. This analytical framework ensures data integrity, which is the foundation of all subsequent research and development activities.

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